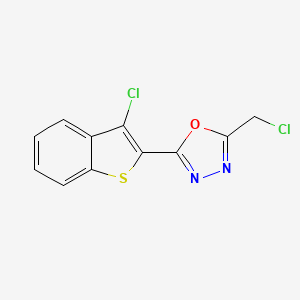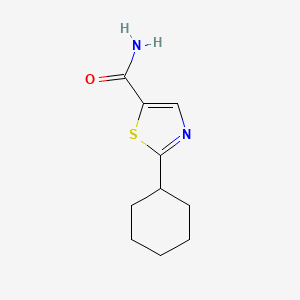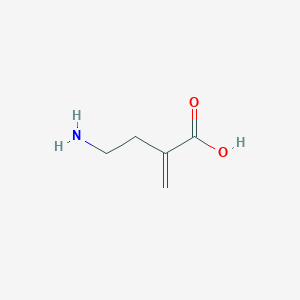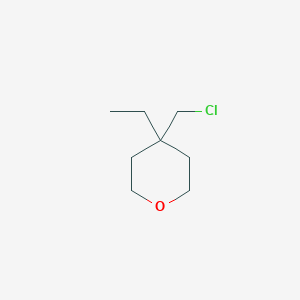
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is a highly specialized organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a cyclic pattern. This compound is known for its stability and resistance to various chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the reaction of methylchlorosilanes with siloxanes under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the cyclic structure. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane primarily undergoes substitution reactions due to the presence of silicon atoms. It is resistant to oxidation and reduction reactions, which is attributed to its stable cyclic structure.
Common Reagents and Conditions
Common reagents used in substitution reactions include halogens and organometallic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bonds. Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are typically modified siloxanes with different functional groups attached to the silicon atoms. These products can be further utilized in various applications, including the production of advanced materials and coatings.
Scientific Research Applications
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes, which can be used to modify the properties of materials. The compound’s stability and resistance to degradation make it an ideal candidate for long-term applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilecane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane offers enhanced stability and resistance to chemical reactions. Its unique cyclic structure with multiple silicon and oxygen atoms provides superior performance in various applications, making it a preferred choice in both research and industrial settings.
Properties
Molecular Formula |
C9H27O5Si5 |
|---|---|
Molecular Weight |
355.73 g/mol |
InChI |
InChI=1S/C9H27O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h1-9H3 |
InChI Key |
JRHXLTMJBBHGCR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)










